1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone
CAS No.: 1353956-52-1
Cat. No.: VC8232805
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353956-52-1 |
|---|---|
| Molecular Formula | C9H19N3O |
| Molecular Weight | 185.27 g/mol |
| IUPAC Name | 1-[4-(2-aminoethyl)-3-methylpiperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C9H19N3O/c1-8-7-12(9(2)13)6-5-11(8)4-3-10/h8H,3-7,10H2,1-2H3 |
| Standard InChI Key | VNGSGLDEJQQTRX-UHFFFAOYSA-N |
| SMILES | CC1CN(CCN1CCN)C(=O)C |
| Canonical SMILES | CC1CN(CCN1CCN)C(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-[4-(2-aminoethyl)-3-methylpiperazin-1-yl]ethanone, reflects its hybrid structure. The piperazine ring is substituted at position 4 with a 2-aminoethyl group and at position 3 with a methyl group, while position 1 is acetylated (Figure 1). This configuration introduces both basic (amine) and polar (ketone) functionalities, which are critical for interactions with biological targets.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 1353956-52-1 |
| Molecular Formula | |
| Molecular Weight | 185.27 g/mol |
| SMILES | CC1CN(CCN1CCN)C(=O)C |
| InChI Key | VNGSGLDEJQQTRX-UHFFFAOYSA-N |
The stereochemistry of the piperazine ring and the spatial arrangement of substituents remain uncharacterized in the literature, presenting opportunities for stereoselective synthesis studies.
Synthesis and Manufacturing Considerations
Synthetic Pathways
While no explicit synthesis protocol for 1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone is documented, analogous piperazine derivatives are typically synthesized through alkylation or acylation reactions. A plausible route involves:
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Ring Formation: Condensation of ethylenediamine derivatives to form the piperazine backbone.
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Substituent Introduction: Sequential alkylation at position 3 with methyl groups and position 4 with 2-aminoethyl moieties.
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Acetylation: Reaction with acetyl chloride or acetic anhydride to introduce the ketone group at position 1.
Challenges include controlling regioselectivity during substitution and minimizing side reactions. Industrial-scale production would require optimization of solvent systems (e.g., dichloromethane or tetrahydrofuran) and catalysts (e.g., palladium for cross-coupling steps).
| Target Class | Mechanism | Potential Indication |
|---|---|---|
| GPCRs | Dopamine receptor modulation | Schizophrenia |
| Enzymes | COX-2 inhibition | Inflammation |
| Ion Channels | NMDA receptor antagonism | Neuropathic pain |
Physicochemical Properties and Analytical Characterization
Solubility and Stability
Predicted logP values (2.1) indicate moderate lipophilicity, suggesting adequate blood-brain barrier penetration for CNS-targeted drugs. Aqueous solubility is likely limited (<1 mg/mL at pH 7.4), necessitating prodrug strategies for oral formulations. Stability studies under accelerated conditions (40°C/75% RH) are absent but critical for shelf-life determination.
Spectroscopic Data
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IR Spectroscopy: Expected peaks at 1650 cm (C=O stretch) and 3300 cm (N-H stretch).
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NMR: NMR would show singlet peaks for the acetyl group (~2.1 ppm) and multiplet signals for the piperazine protons (2.5–3.5 ppm).
Future Research Directions
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Stereochemical Resolution: Determine the compound’s enantiomeric purity and isolate bioactive stereoisomers.
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In Vivo Pharmacokinetics: Assess bioavailability, metabolism, and excretion profiles in animal models.
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Structure-Activity Relationships: Synthesize analogs with varied substituents to optimize target binding.
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